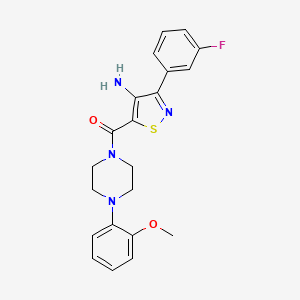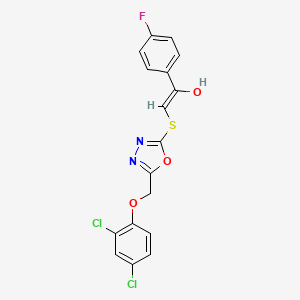
(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol” is a chemical compound with the molecular formula C17H11Cl2FN2O3S . It has an average mass of 413.250 Da and a monoisotopic mass of 411.985138 Da .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This is followed by treatment with phenacylbromides, leading to the formation of imidazo [2,1-b] [1,3,4]thiadiazoles .Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds structurally related to "(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol" includes the synthesis and structural characterization of complex molecules. For instance, compounds containing the 1,3,4-oxadiazole moiety have been synthesized and their structures determined through methods like single crystal diffraction, highlighting the planarity and conformational aspects of such molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Activity
Several derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer properties. For example, novel derivatives containing the 5-phenyl thiophene moiety have shown promising cytotoxicity against cancer cell lines, indicating the potential for these compounds in cancer treatment (Adimule et al., 2014).
Organic Electronics
Compounds related to "(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol" have applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has been explored for their redox, structural, and optoelectronic properties, showcasing their utility in electronic applications (Wang, Pålsson, Batsanov, & Bryce, 2006).
Antimicrobial Evaluation
Research has also been conducted on the synthesis and antimicrobial evaluation of novel 1,3,4-oxadiazole derivatives, highlighting the potential of these compounds in combating microbial infections. The antimicrobial activities of these compounds suggest their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).
Liquid Crystalline Properties
The liquid crystalline properties of 1,3,4-oxadiazole-based compounds have been investigated, with studies showing the potential application of these materials in displays and optical devices. The synthesis and characterization of such compounds reveal their interesting liquid crystalline behaviors (Zhu et al., 2009).
properties
IUPAC Name |
(Z)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7,9,23H,8H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMKTNCOFYCIX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)/O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/no-structure.png)
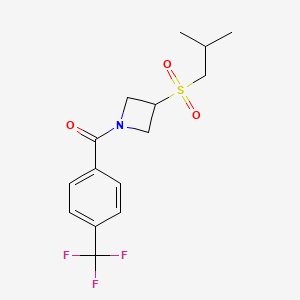
![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)
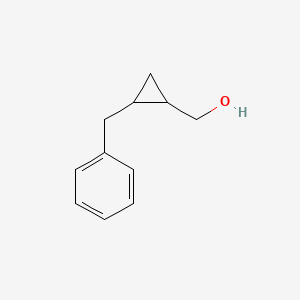
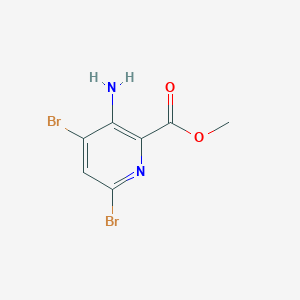
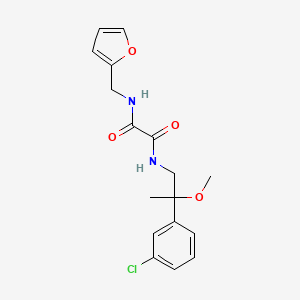
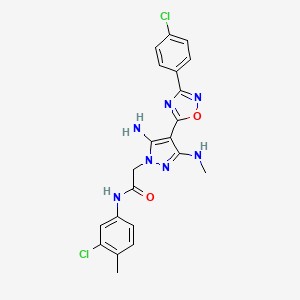
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2676727.png)
![Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2676729.png)
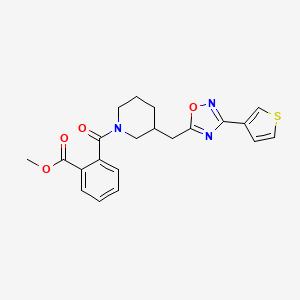
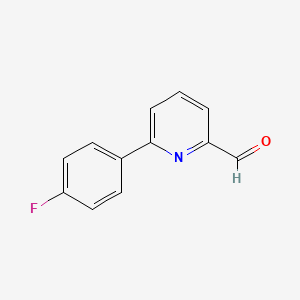
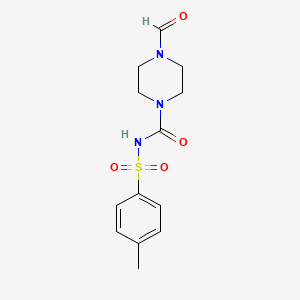
![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2676737.png)
